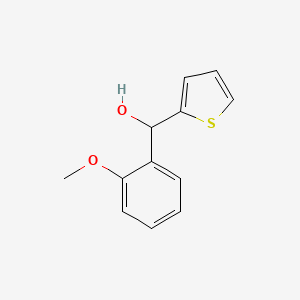

2-Methoxyphenyl-(2-thienyl)methanol

Description

2-Methoxyphenyl-(2-thienyl)methanol is a bifunctional aromatic alcohol featuring a methoxyphenyl group and a 2-thienyl moiety linked via a hydroxymethyl bridge. For instance, (2-methoxyphenyl)(phenyl)methanol (C₁₄H₁₄O₂, MW 214.26) shares a similar backbone but substitutes the thienyl group with a phenyl ring . The thienyl group introduces unique electronic and steric properties due to sulfur’s electronegativity and the aromatic heterocycle’s conjugation .

Synthesis routes for related compounds involve sodium borohydride reduction of ketones (e.g., 1-(5-Methoxy-2-thienyl)ethanol synthesis from 2-methoxythiophene derivatives in anhydrous ether ). Alternatively, base-catalyzed cyclization under controlled pH (e.g., pH 10.0 in ethanol) yields flavanones from chalcone precursors, suggesting adaptable methods for generating similar alcohols .

Properties

IUPAC Name |

(2-methoxyphenyl)-thiophen-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2S/c1-14-10-6-3-2-5-9(10)12(13)11-7-4-8-15-11/h2-8,12-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHXGZIROACXQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxyphenyl-(2-thienyl)methanol is an organic compound characterized by a methoxy group attached to a phenyl ring and a thiophene group. This unique structural combination suggests potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. Recent studies have explored its antimicrobial, anti-inflammatory, and phytotoxic properties, making it a compound of interest for further research.

Chemical Structure

The molecular structure of 2-Methoxyphenyl-(2-thienyl)methanol can be described as follows:

- Molecular Formula : CHOS

- Functional Groups : Methoxy (–OCH), Phenyl (CH), Thiophene (CHS)

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of methoxy-substituted phenols have shown effectiveness against various bacterial strains. The presence of the thiophene ring may enhance this activity due to its electron-rich nature, which can interact favorably with microbial targets.

Table 1: Comparison of Antimicrobial Activities

| Compound | Activity Against Bacteria | Reference |

|---|---|---|

| 2-Methoxyphenyl-(2-thienyl)methanol | Moderate | |

| 2-Thiophenemethanol | Strong | |

| 2-Methoxyphenol | Strong |

Anti-inflammatory Activity

In vitro studies have demonstrated that 2-Methoxyphenyl-(2-thienyl)methanol exhibits anti-inflammatory effects. When tested on BV-2 microglial cells exposed to lipopolysaccharide (LPS), it showed significant reduction in inflammatory markers, suggesting its potential as a therapeutic agent in neuroinflammatory conditions.

Table 2: Summary of Anti-inflammatory Effects

Phytotoxicity

The compound has also been evaluated for its phytotoxic effects against various weed species. Studies indicate that at higher concentrations, it can inhibit germination and growth, making it a potential candidate for herbicide development.

Table 3: Phytotoxic Effects on Weeds

| Weed Species | Concentration (mg/kg) | Growth Inhibition (%) | Reference |

|---|---|---|---|

| Galinsoga parviflora | 1000 | 100 | |

| Rumex acetosa | 1000 | 97 | |

| Chenopodium album | 1000 | 95 |

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of various methoxy-substituted phenol derivatives, including 2-Methoxyphenyl-(2-thienyl)methanol, found that it exhibited moderate antimicrobial activity against Pseudomonas aeruginosa. The study highlighted the need for further optimization to enhance its efficacy as an antimicrobial agent.

Case Study 2: Neuroinflammation

In another investigation, BV-2 cells treated with LPS displayed reduced levels of pro-inflammatory cytokines when exposed to varying concentrations of the compound. This study supports the hypothesis that methoxy and thiophene substitutions may provide synergistic effects in reducing inflammation.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Key Observations :

- The hydroxymethyl bridge distinguishes it from simpler ethanol derivatives (e.g., 2-(2-thienyl)ethanol), which lack the methoxyphenyl moiety .

Challenges :

- Steric hindrance from the methoxyphenyl group may necessitate optimized reaction conditions (e.g., solvent polarity, temperature) to avoid side products like flavanones .

Physicochemical Properties

- Solubility: Thienyl-containing compounds (e.g., 2-(2-thienyl)ethanol) exhibit moderate polarity, soluble in ethanol and ether . Methoxyphenyl groups enhance hydrophobicity, as seen in 2-(2-methoxyphenyl)ethanol (density: 1.076 g/mL) .

- Stereochemistry : The 2-thienyl group’s sulfur position influences enantioselectivity. For example, β-boration of 2-thienyl derivatives achieves higher enantiomeric ratios (97:3 er) compared to 3-thienyl analogs (88:12 er) due to steric and electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.